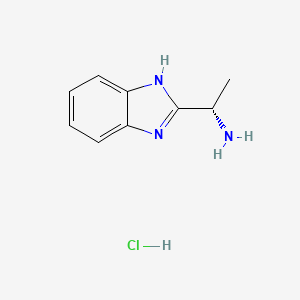

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

CAS No.: 925689-54-9

Cat. No.: VC4355481

Molecular Formula: C9H13Cl2N3

Molecular Weight: 234.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925689-54-9 |

|---|---|

| Molecular Formula | C9H13Cl2N3 |

| Molecular Weight | 234.12 g/mol |

| IUPAC Name | (1S)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 |

| Standard InChI Key | JVEWMMVTBRJLKK-ILKKLZGPSA-N |

| Isomeric SMILES | C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl |

| SMILES | CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |

| Canonical SMILES | CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzimidazole ring fused with an ethylamine group, where the chiral center at the ethylamine carbon confers stereochemical specificity. The (S)-configuration is confirmed by its InChIKey (JVEWMMVTBRJLKK-ILKKLZGPSA-N), which differentiates it from the R-enantiomer (InChIKey HFHWHWCRHSKBOZ-FYZOBXCZSA-N) . The hydrochloride salt form enhances stability and solubility, critical for pharmaceutical formulations.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₃Cl₂N₃ | |

| Molecular Weight | 234.12 g/mol | |

| CAS Number | 925689-54-9 | |

| IUPAC Name | (1S)-1-(1H-benzimidazol-2-yl)ethanamine; dihydrochloride | |

| SMILES | CC@@HN.Cl.Cl |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

-

Benzimidazole Core Formation: Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

-

Chiral Introduction: Resolution of racemic ethylamine intermediates using chiral auxiliaries or enzymatic methods to isolate the S-enantiomer .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Industrial Production

Parchem and VulcanChem list this compound as a research-grade material, indicating its use in small-scale pharmaceutical development . The lack of large-scale production data suggests it remains a niche compound, primarily utilized in asymmetric catalysis and preclinical studies.

Biological and Pharmacological Applications

Asymmetric Synthesis

The chiral ethylamine moiety positions this compound as a ligand in transition-metal catalysis. For example, it could facilitate enantioselective hydrogenation or cross-coupling reactions, critical in producing optically active pharmaceuticals.

Comparative Analysis with Structural Analogs

Table 2: Enantiomeric and Non-Chiral Variants

The S-enantiomer’s dihydrochloride form enhances aqueous solubility compared to the R-form , a critical factor in drug bioavailability.

Future Research Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, and metabolism in model organisms.

-

Catalytic Applications: Explore its utility in synthesizing enantiopure agrochemicals or APIs.

-

Toxicology Profiling: Establish LD₅₀ and NOAEL values for regulatory compliance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume